8-Methyl-2,8-diazaspiro[4.5]decan-3-one
Overview
Description
8-Methyl-2,8-diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C₉H₁₆N₂O. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.
Mechanism of Action
Target of Action
The primary target of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed lytic cell death . Inhibition of RIPK1 kinase activity can block the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . Necroptosis is a key form of programmed lytic cell death and is considered an important driver in various inflammatory diseases . By inhibiting RIPK1, the compound prevents the activation of this pathway, potentially reducing inflammation and cell death .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . For instance, one derivative of the compound, referred to as compound 41, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Biochemical Analysis
Biochemical Properties
8-Methyl-2,8-diazaspiro[4.5]decan-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial enzyme involved in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases . The compound interacts with RIPK1 through binding interactions that inhibit its kinase activity, leading to the suppression of downstream signaling pathways involved in cell death.
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it has demonstrated anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line. By inhibiting RIPK1, the compound prevents the activation of necroptosis, thereby protecting cells from programmed lytic cell death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with RIPK1. The compound binds to the kinase domain of RIPK1, inhibiting its activity and preventing the phosphorylation events necessary for the activation of the necroptosis pathway . This inhibition leads to the suppression of downstream signaling cascades, ultimately preventing cell death. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cell survival and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against RIPK1 over extended periods . Degradation of the compound may occur under certain conditions, potentially affecting its long-term efficacy. In vitro and in vivo studies have shown that the anti-necroptotic effects of this compound persist over time, providing sustained protection against cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with RIPK1. The compound may be metabolized by enzymes responsible for drug metabolism, potentially affecting its bioavailability and efficacy . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of RIPK1 and other related enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its inhibitory effects on RIPK1. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization enhances its ability to interact with RIPK1 and other biomolecules, thereby exerting its inhibitory effects on the necroptosis pathway
Preparation Methods
The synthesis of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-Methyl-2,8-diazaspiro[4.5]decan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Methyl-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
8-Methyl-2,8-diazaspiro[4.5]decan-3-one can be compared with other similar spirocyclic compounds, such as:
- 8-Phenyl-2,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific methyl group, which can influence its reactivity and interactions .
Properties
IUPAC Name |
8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-4-2-9(3-5-11)6-8(12)10-7-9/h2-7H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRICBVWISBIQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434082 | |
Record name | 8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154495-67-7 | |
Record name | 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154495-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-methyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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